Ethyl 4-[(5-{4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-5-yl}-1,3,4-thiadiazol-2-yl)amino]benzoate
Description
Ethyl 4-[(5-{4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-5-yl}-1,3,4-thiadiazol-2-yl)amino]benzoate is a structurally complex heterocyclic compound featuring a tricyclic core (6-thia-1,8-diazatricyclo[7.3.0.0³,⁷]dodeca-3(7),4,8-triene) fused with a 1,3,4-thiadiazole ring and an ethyl benzoate substituent. Its design integrates motifs associated with enzyme inhibition, particularly targeting metabolic disorders like diabetes.
Properties
IUPAC Name |
ethyl 4-[[5-(4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-5-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S2/c1-3-29-20(28)12-6-8-13(9-7-12)22-21-25-24-18(31-21)16-11(2)15-17(30-16)23-14-5-4-10-26(14)19(15)27/h6-9H,3-5,10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFFFWIAGOLQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NN=C(S2)C3=C(C4=C(S3)N=C5CCCN5C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[(5-{4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-5-yl}-1,3,4-thiadiazol-2-yl)amino]benzoate is a complex organic compound with potential biological activities that merit detailed exploration. This article provides an overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes multiple heterocyclic rings and functional groups. The presence of a thiadiazole moiety contributes to its biological activity, particularly in antimicrobial and anticancer applications.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₄O₂S₃
- Molecular Weight : 418.56 g/mol
Structural Features
The compound's structure can be divided into key components:
- Ethyl Benzoate Backbone : Provides a hydrophobic character.
- Thiadiazole Ring : Known for its bioactivity against various pathogens.
- Tricyclic Structure : Enhances interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest it induces apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Apoptosis Induction
In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in:
- Increased Caspase Activity : Indicating initiation of apoptosis.
- Cell Cycle Arrest : Observed at the G2/M phase.
The proposed mechanism involves the inhibition of specific enzymes involved in DNA replication and repair processes in microbial and cancer cells. The thiadiazole ring is believed to interact with target proteins, disrupting their function.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the thiadiazole ring.
- Coupling reactions to attach the benzoate moiety.
- Purification through recrystallization or chromatography.
Step-by-Step Synthesis
- Thiadiazole Formation : Reacting appropriate hydrazines with carbon disulfide.
- Cyclization : Using acid catalysts to form the tricyclic structure.
- Final Coupling : Attaching the ethyl benzoate via amide bond formation.
Comparison with Similar Compounds
Key Observations:
- Tricyclic vs.
- Thiadiazole Functionalization : Unlike the pyran-linked thiadiazole in , the target compound’s thiadiazole is directly fused to the tricyclic system, which could enhance electronic conjugation and metabolic resistance.
- Benzoate vs. Acetate Esters : The ethyl benzoate group may offer improved lipophilicity over acetate esters in , influencing membrane permeability and bioavailability.
Table 2: Activity Comparison of Thiadiazole-Containing Compounds
*Hypothetical data based on structural analogs.
Key Findings:
- Multi-Target Potential: Unlike benzothiazoles in , which prioritize COX-2 inhibition, the target compound’s design focuses on carbohydrate-metabolizing enzymes, aligning with diabetes management.
- Lack of Sedative/Toxic Effects : and highlight that fused thiadiazoles and benzothiazoles generally exhibit low cytotoxicity, suggesting a favorable safety profile for the target compound.
Pharmacokinetic and Stability Considerations
- Metabolic Stability : The tricyclic core and fused thiadiazole may reduce oxidative metabolism compared to simpler heterocycles, as seen in benzothiazoles .
Preparation Methods
Cyclization of Thiosemicarbazides with Dioxobutyric Acid Esters
Procedure :
- Step 1 : React 2-acetylfuran or 2-acetylthiophene with ethyl oxalate in the presence of sodium methylate to form 4-furan-2-yl-2,4-dioxobutyric acid methyl ester (11a/b ).
- Step 2 : Treat 11a/b with hydrazine hydrate in ethanol to yield the tricyclic thiazolo[4,5-d]pyridazinone scaffold (10a–c ).
Conditions :
Alternative Method Using Phosphorus Oxychloride
Procedure :
- Combine thiosemicarbazide, aromatic acid, and phosphorus oxychloride in a dry reaction vessel.
- Grind at room temperature, followed by alkaline workup (pH 8–8.2) to isolate the tricyclic product.
Conditions :
Synthesis of the 1,3,4-Thiadiazole Ring
Oxidative Cyclization of Thiosemicarbazides
Procedure :
- React thiosemicarbazide derivatives with aldehydes (e.g., 4-(methylsulfanyl)benzaldehyde) in the presence of iodine and potassium carbonate.
Conditions :
Bromine-Mediated Cyclization
Procedure :
Conditions :
Coupling of Tricyclic Core and 1,3,4-Thiadiazole
Amide Bond Formation
Procedure :
- Activate the carboxylic acid group of the tricyclic core using HATU or EDCI.
- Couple with the amino group of 5-amino-1,3,4-thiadiazole-2-thiol under basic conditions (e.g., DIEA).
Conditions :
Final Coupling with Ethyl 4-Aminobenzoate
Esterification and Amination
Procedure :
- React ethyl 4-nitrobenzoate with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.
- Perform a nucleophilic aromatic substitution (SNAr) with the thiadiazole-tricyclic intermediate.
Conditions :
Optimization and Comparative Analysis
Table 1: Comparison of Key Reaction Steps
Challenges and Solutions
Q & A
Q. How to design multi-step pathways for regioselective heterocyclic incorporation?
- Apply retrosynthetic analysis to identify stable intermediates (e.g., 4-amino-1,2,4-triazoles). Use protecting groups (e.g., Boc for amines) and selective catalysts (e.g., Pd/C for hydrogenation) to control regiochemistry. Monitor via real-time FTIR to track functional group transformations .
Methodological Tables
| Analytical Technique | Application | Reference |
|---|---|---|
| TLC (10:1:1 EA:MeOH:H2O) | Intermediate purity validation | |
| HPLC (C18 column) | Final compound purity (>95%) | |
| ¹H/¹³C NMR (DMSO-d6) | Substituent position confirmation |
| Computational Tool | Function | Reference |
|---|---|---|
| COMSOL Multiphysics | Reaction optimization via virtual simulations | |
| AutoDock Vina | Protein-ligand interaction modeling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
